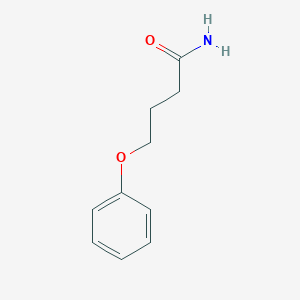

4-Phenoxybutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

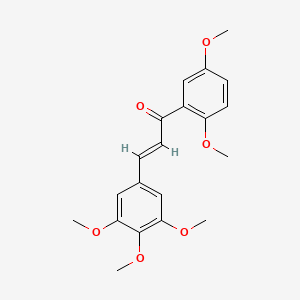

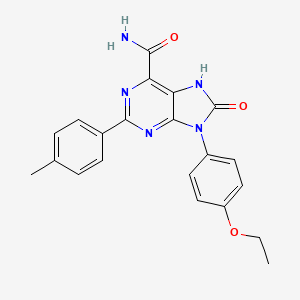

4-Phenoxybutanamide is a chemical compound that belongs to the class of organic compounds known as butanamides. It is characterized by a phenoxy group attached to the fourth carbon of the butanamide chain. The compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of derivatives related to 4-Phenoxybutanamide has been explored in several studies. For instance, derivatives of 4-hydroxybutanamides have been synthesized through aminolysis of dihydrofuranone derivatives with substituted benzylamines . Another study reported the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, which shares a similar structural motif with 4-Phenoxybutanamide . These synthetic routes typically involve multi-step processes including chlorination, condensation, and amide formation.

Molecular Structure Analysis

The molecular structure of compounds similar to

Wissenschaftliche Forschungsanwendungen

Photocatalytic Synthesis

Research by Mills and O’Rourke (2014) explored the use of semiconductor photocatalytic (SPC) C-C coupling for the synthesis of 4-phenoxybutanamide (4-PB). They achieved this in a sol–gel titania-coated NMR tube photoreactor, yielding 4-PB with up to 78% efficiency. This study demonstrates the potential of SPC reactions in organic synthesis, particularly for producing 4-phenoxybutanamide (Mills & O’Rourke, 2014).

GABA Uptake Inhibition

Kulig et al. (2011) investigated the effects of 4-hydroxybutanamides, closely related to 4-phenoxybutanamide, on murine GABA transport proteins. They found that certain N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives could inhibit these proteins, indicating potential applications in neurological research and drug development (Kulig et al., 2011).

Chemical Analysis

Almási, Fischer, and Perjési (2006) utilized 4-nitrophenol and its derivatives, which include compounds similar to 4-phenoxybutanamide, in their research for developing an ion-pair HPLC method. This method aimed at simultaneously quantifying 4-nitrophenol and its glucuronide and sulfate conjugates, highlighting the use of such compounds in analytical chemistry (Almási, Fischer, & Perjési, 2006).

Environmental Toxicology

Research by Boehme et al. (2010) on nonylphenol isomers, which are structurally similar to 4-phenoxybutanamide, provided insights into environmental toxicology. Their study emphasized the need for isomer-specific considerations when assessing the environmental and biological impacts of such compounds (Boehme et al., 2010).

Eigenschaften

IUPAC Name |

4-phenoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMVDWUWDVBJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxybutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)

![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)

![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)